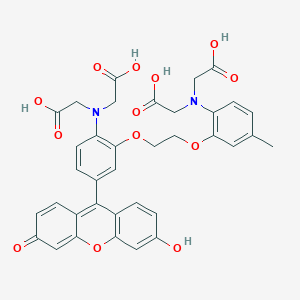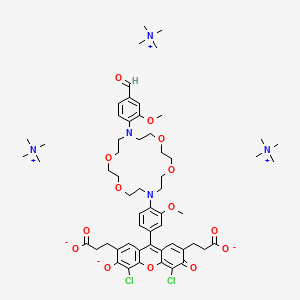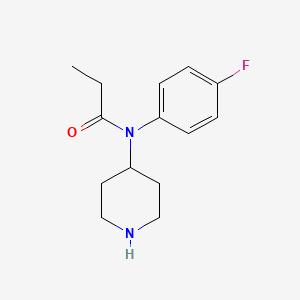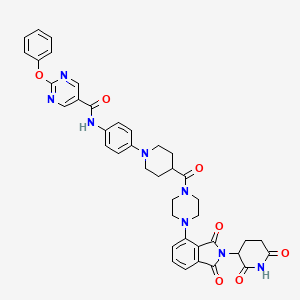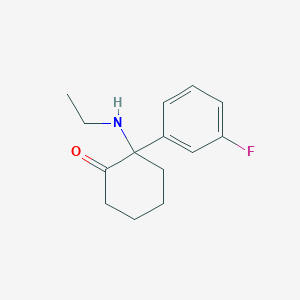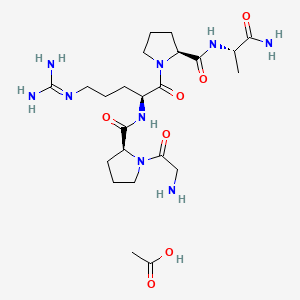
Pentapeptide-3 (acetate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentapeptide-3 (acetate) is a synthetic peptide composed of five amino acids. It is commonly used in cosmetic and dermatological applications due to its ability to modulate collagen production and improve skin texture. This peptide is known for its anti-aging properties and is often included in formulations aimed at reducing wrinkles and fine lines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentapeptide-3 (acetate) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid is attached to the resin through its carboxyl group.
Deprotection: The protecting group on the amino acid’s amino group is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
In industrial settings, the production of Pentapeptide-3 (acetate) follows similar principles but on a larger scale. Automation and optimization of the SPPS process allow for the efficient production of large quantities of the peptide. Additionally, efforts are made to reduce the environmental impact of the synthesis by using greener solvents and recycling methods .
Análisis De Reacciones Químicas
Types of Reactions
Pentapeptide-3 (acetate) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at specific amino acid residues, such as methionine or cysteine, leading to the formation of sulfoxides or disulfides.
Reduction: Disulfide bonds formed during oxidation can be reduced back to thiols using reducing agents like dithiothreitol.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine are typical reducing agents.
Substitution: Amino acid derivatives with appropriate protecting groups are used in SPPS.
Major Products Formed
The major products formed from these reactions include modified peptides with altered functional groups or sequences, which can impact the peptide’s biological activity and stability.
Aplicaciones Científicas De Investigación
Pentapeptide-3 (acetate) has a wide range of applications in scientific research:
Chemistry: It is used as a model peptide in studies of peptide synthesis and modification.
Biology: Researchers study its effects on cellular processes, such as collagen production and cell signaling.
Medicine: It is investigated for its potential therapeutic effects in wound healing and skin regeneration.
Industry: The peptide is a key ingredient in cosmetic formulations aimed at anti-aging and skin rejuvenation
Mecanismo De Acción
Pentapeptide-3 (acetate) exerts its effects by interacting with specific receptors on the surface of skin cells. It acts as a competitive antagonist of the acetylcholine receptor, preventing the opening of sodium ion channels and inhibiting muscle contraction. This leads to a reduction in the appearance of wrinkles and fine lines. Additionally, the peptide stimulates the production of collagen and other extracellular matrix components, enhancing skin firmness and elasticity .
Comparación Con Compuestos Similares
Similar Compounds
Palmitoyl pentapeptide-4:
Acetyl hexapeptide-3:
Uniqueness
Pentapeptide-3 (acetate) is unique in its specific sequence and mechanism of action. Its ability to modulate collagen production and inhibit muscle contraction makes it a versatile and effective ingredient in anti-aging formulations .
Propiedades
Fórmula molecular |
C23H41N9O7 |
|---|---|
Peso molecular |
555.6 g/mol |
Nombre IUPAC |
acetic acid;(2S)-1-(2-aminoacetyl)-N-[(2S)-1-[(2S)-2-[[(2S)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H37N9O5.C2H4O2/c1-12(17(23)32)27-18(33)15-7-4-10-30(15)20(35)13(5-2-8-26-21(24)25)28-19(34)14-6-3-9-29(14)16(31)11-22;1-2(3)4/h12-15H,2-11,22H2,1H3,(H2,23,32)(H,27,33)(H,28,34)(H4,24,25,26);1H3,(H,3,4)/t12-,13-,14-,15-;/m0./s1 |
Clave InChI |
RHFLXCYLNVUPPF-WFGXUCIJSA-N |
SMILES isomérico |
C[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)CN.CC(=O)O |
SMILES canónico |
CC(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)CN.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-[[5-cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;hydrochloride](/img/structure/B10827290.png)
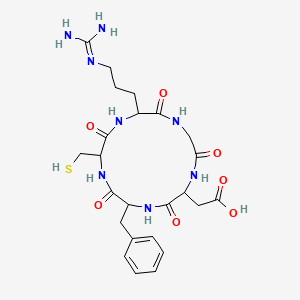
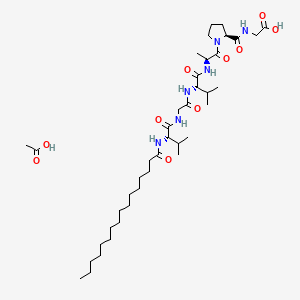
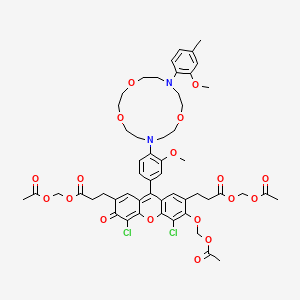
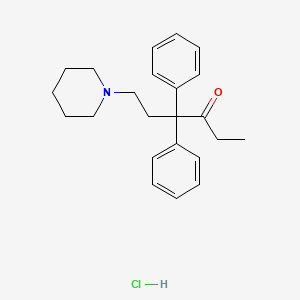
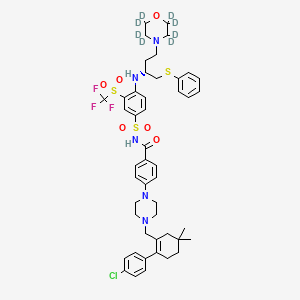
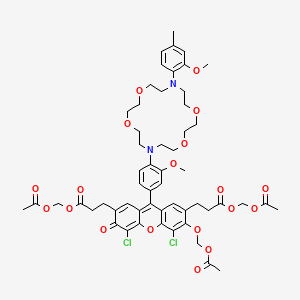
![(4S)-4-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-(3-carboxypropanoylamino)propanoyl]amino]butanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10827338.png)
